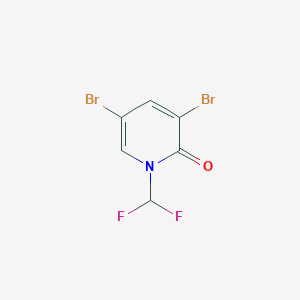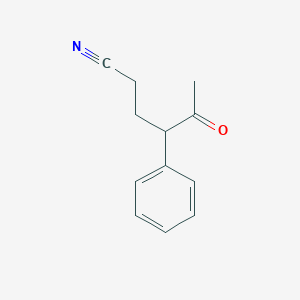
5-Cyano-3-phenyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-3-phenyl-2-pentanone is an organic compound characterized by a phenyl group attached to a hexanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-phenyl-2-pentanone typically involves the cyanoethylation of acetone with acrylonitrile. This reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-3-phenyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into a carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group into an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed:
Oxidation: 4-Phenyl-5-oxohexanoic acid.
Reduction: 4-Phenyl-5-aminohexanenitrile.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-Cyano-3-phenyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Cyano-3-phenyl-2-pentanone involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Phenylacetoacetonitrile: Similar in structure but with different reactivity due to the presence of an acetoacetonitrile moiety.
4-Phenylbutyronitrile: Lacks the ketone group, leading to different chemical properties and reactivity.
5-Phenylpentanenitrile: Similar chain length but different functional groups, affecting its applications and reactivity .
Uniqueness: 5-Cyano-3-phenyl-2-pentanone is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-oxo-4-phenylhexanenitrile |
InChI |
InChI=1S/C12H13NO/c1-10(14)12(8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8H2,1H3 |
InChI Key |
NQULVRFEVUXZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


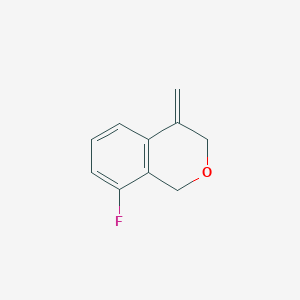
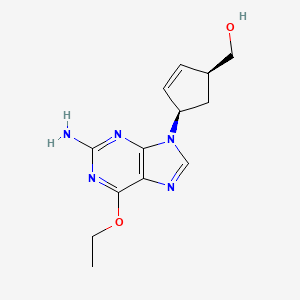
![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)
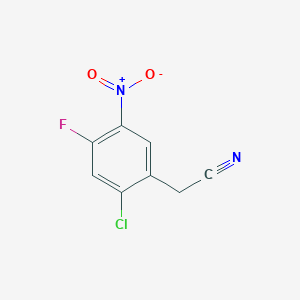
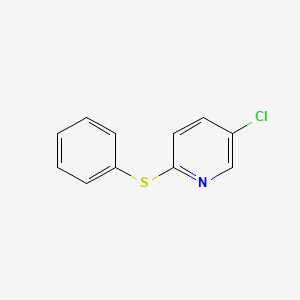
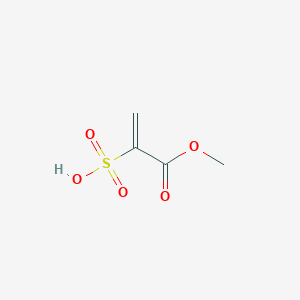
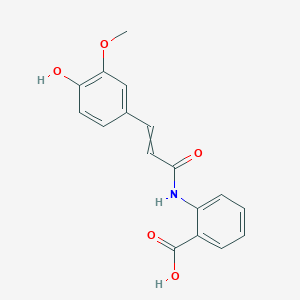
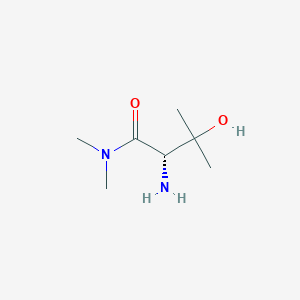

![2-[(Oxiran-2-yl)methoxy]anthracene-9,10-dione](/img/structure/B8507245.png)
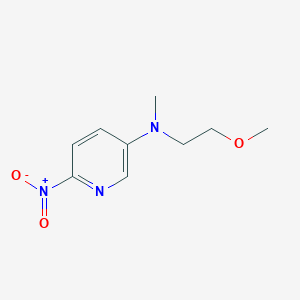
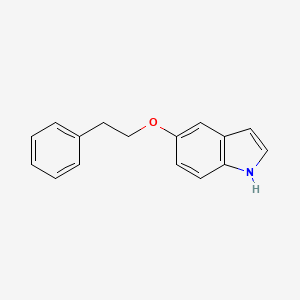
![(3-Methyl-7,8,9,10-tetrahydroimidazo[2,1-a]isoquinolin-2-yl)methanol](/img/structure/B8507263.png)
